ML335
Overview
Description
ML335 is a chemical compound known for its role as a selective activator of the two-pore domain potassium channels TREK-1 and TREK-2. These channels are involved in various physiological processes, including the regulation of neuronal excitability and pain perception. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML335 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,4-dichlorobenzylamine with 4-methylsulfonylbenzoyl chloride under basic conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
ML335 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
ML335 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of two-pore domain potassium channels.
Biology: Investigated for its role in modulating neuronal excitability and pain perception.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels .
Mechanism of Action
ML335 exerts its effects by selectively activating the two-pore domain potassium channels TREK-1 and TREK-2. These channels play a crucial role in maintaining the resting membrane potential and regulating neuronal excitability. This compound binds to a specific site on these channels, stabilizing their open state and enhancing potassium ion flow. This action leads to hyperpolarization of the neuronal membrane, reducing excitability and potentially alleviating pain .
Comparison with Similar Compounds
Similar Compounds
ML402: Another selective activator of TREK-1 and TREK-2 channels, similar in structure and function to ML335.
Ruthenium Red: A non-selective potassium channel modulator with broader effects compared to this compound
Uniqueness of this compound
This compound is unique due to its high selectivity for TREK-1 and TREK-2 channels, making it a valuable tool for studying these specific channels without off-target effects. Its ability to modulate neuronal excitability and pain perception with precision sets it apart from other potassium channel modulators .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIQTZRJRVFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825658-06-8 | |
Record name | N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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